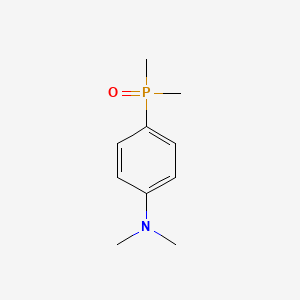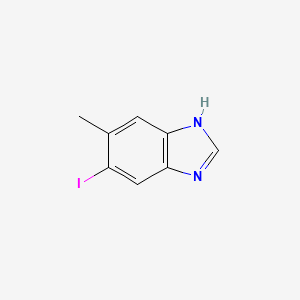![molecular formula C17H17NO2 B12854000 4'-(4-Morpholinyl)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12854000.png)
4'-(4-Morpholinyl)[1,1'-biphenyl]-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-(4-Morpholinyl)[1,1’-biphenyl]-3-carbaldehyde is a chemical compound characterized by the presence of a morpholine ring attached to a biphenyl structure with an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-(4-Morpholinyl)[1,1’-biphenyl]-3-carbaldehyde typically involves the reaction of 4-bromobenzaldehyde with morpholine under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst, such as palladium acetate, and a base like potassium carbonate. The reaction mixture is heated to facilitate the coupling of the morpholine ring with the biphenyl structure, resulting in the formation of the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 4’-(4-Morpholinyl)[1,1’-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the morpholine ring under basic conditions.
Major Products Formed:
Oxidation: 4’-(4-Morpholinyl)[1,1’-biphenyl]-3-carboxylic acid.
Reduction: 4’-(4-Morpholinyl)[1,1’-biphenyl]-3-methanol.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
4’-(4-Morpholinyl)[1,1’-biphenyl]-3-carbaldehyde has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It is used in the synthesis of advanced materials, such as polymers and liquid crystals, due to its unique structural properties
Mechanism of Action
The mechanism of action of 4’-(4-Morpholinyl)[1,1’-biphenyl]-3-carbaldehyde involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, modulating their activity. For instance, it can act as a lysosomal pH modulator by facilitating the transmembrane transport of chloride anions, thereby disrupting lysosomal pH homeostasis . This mechanism is particularly relevant in the context of developing therapeutic agents for lysosome-involved diseases.
Comparison with Similar Compounds
- 4-(4-Morpholinyl)aniline
- 4-(4-Morpholinyl)phenylamine
- 4-(4-Morpholinyl)benzonitrile
Comparison: 4’-(4-Morpholinyl)[1,1’-biphenyl]-3-carbaldehyde is unique due to the presence of both the morpholine ring and the biphenyl structure with an aldehyde group. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. For example, while 4-(4-Morpholinyl)aniline is primarily used in the preparation of CNS active agents, 4’-(4-Morpholinyl)[1,1’-biphenyl]-3-carbaldehyde’s aldehyde group allows for additional functionalization and diverse applications .
Properties
Molecular Formula |
C17H17NO2 |
|---|---|
Molecular Weight |
267.32 g/mol |
IUPAC Name |
3-(4-morpholin-4-ylphenyl)benzaldehyde |
InChI |
InChI=1S/C17H17NO2/c19-13-14-2-1-3-16(12-14)15-4-6-17(7-5-15)18-8-10-20-11-9-18/h1-7,12-13H,8-11H2 |
InChI Key |
ZMZPOIZSHZMPGV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C3=CC=CC(=C3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


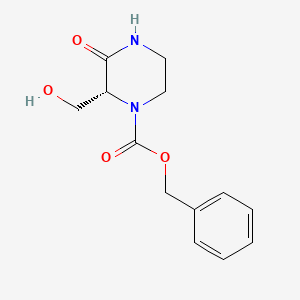
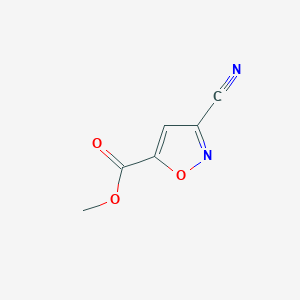
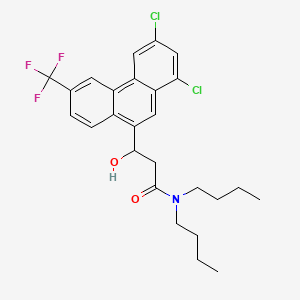
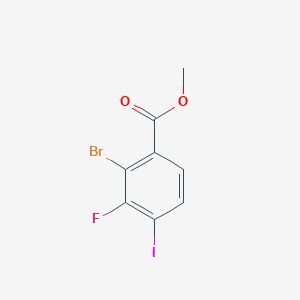
![1-[4'-(Methylsulfonyl)[1,1'-biphenyl]-3-yl] ethanone](/img/structure/B12853959.png)
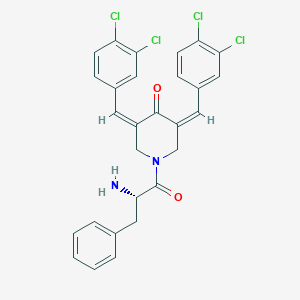

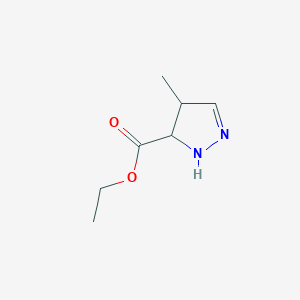
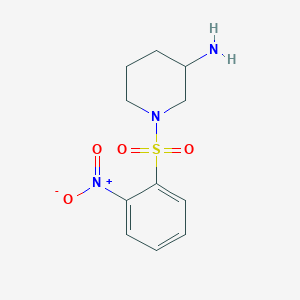
![N-Cyclopropyl-1-methyl-1H-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B12853982.png)
![3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B12853987.png)
